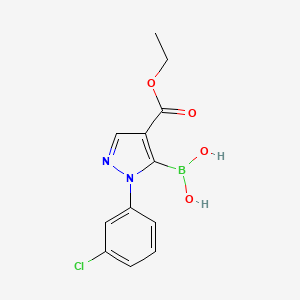
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids and their derivatives are highly valued for their role in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
The synthesis of 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Introduction of the boronic acid group: This is usually done via a borylation reaction, where a suitable boron reagent is introduced to the pyrazole ring.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura cross-coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound .
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases.
Industry: They are used in the development of new materials, such as polymers and sensors.
Mécanisme D'action
The mechanism by which 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity .
Comparaison Avec Des Composés Similaires
1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacol boronic esters. While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the additional functional groups present in 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid.
Pinacol boronic esters: More stable than boronic acids and often used as protecting groups or intermediates in organic synthesis.
The unique structure of 1-(3-chlorophenyl)-4-(ethoxycarbonyl)-1H-pyrazol-5-ylboronic acid, with its combination of a pyrazole ring and boronic acid group, makes it particularly valuable for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C12H12BClN2O4 |
|---|---|
Poids moléculaire |
294.50 g/mol |
Nom IUPAC |
[2-(3-chlorophenyl)-4-ethoxycarbonylpyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BClN2O4/c1-2-20-12(17)10-7-15-16(11(10)13(18)19)9-5-3-4-8(14)6-9/h3-7,18-19H,2H2,1H3 |
Clé InChI |
MEMTVHSLFQTBFX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
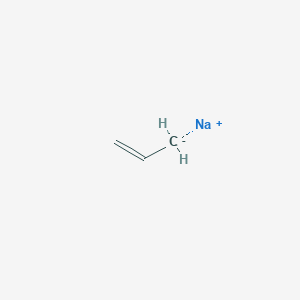
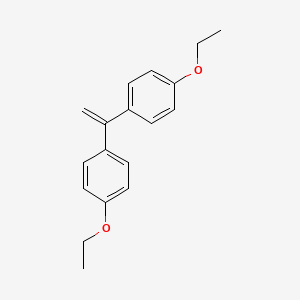

![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
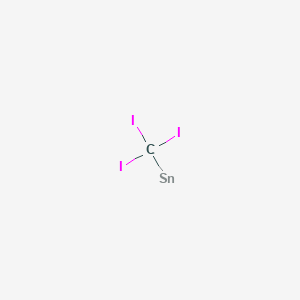
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
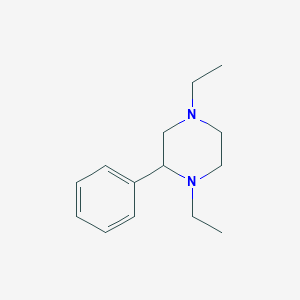
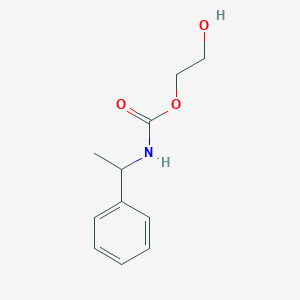
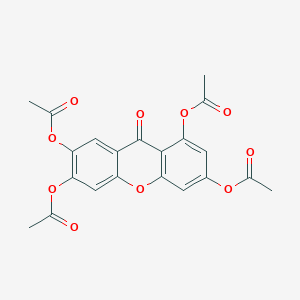
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
